molecular formula C19H14FNS2 B2365496 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine CAS No. 307341-81-7

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2365496
CAS No.: 307341-81-7
M. Wt: 339.45
InChI Key: NROKSRPWSPTLAA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of fluorophenyl and thiophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 2-bromoacetophenone can lead to the formation of an intermediate, which upon further reaction with thiophene-2-carbaldehyde and subsequent cyclization, yields the desired benzothiazepine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(4-Methylphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(4-Nitrophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROKSRPWSPTLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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